molecular formula C10H13BF2O3 B6330663 3-Butoxy-2,4-difluorophenylboronic acid CAS No. 2096329-70-1

3-Butoxy-2,4-difluorophenylboronic acid

Cat. No.: B6330663
CAS No.: 2096329-70-1
M. Wt: 230.02 g/mol
InChI Key: XLQMUWAHCITXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxy-2,4-difluorophenylboronic acid is an organoboron compound with the molecular formula C10H13BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with butoxy and difluoro groups. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

(3-butoxy-2,4-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O3/c1-2-3-6-16-10-8(12)5-4-7(9(10)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQMUWAHCITXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)OCCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-2,4-difluorophenylboronic acid typically involves the reaction of 3-butoxy-2,4-difluorophenyl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-2,4-difluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 3-Butoxy-2,4-difluorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butoxy-2,4-difluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of both butoxy and difluoro groups can enhance its solubility and stability, making it a valuable reagent in organic synthesis .

Biological Activity

3-Butoxy-2,4-difluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug discovery and development. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its boronic acid functional group, which is known to form reversible covalent bonds with diols. This property is particularly useful in the design of sensors and therapeutic agents. The compound's structure includes two fluorine atoms that enhance its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Boronic acids are known to inhibit serine proteases and hormone-sensitive lipases (HSL), which are involved in lipid metabolism. The inhibition of HSL can lead to decreased plasma free fatty acid (FFA) levels, making this compound a candidate for treating metabolic disorders such as insulin resistance and diabetes .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of boronic acids, including this compound. In vitro tests demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations required to inhibit bacterial growth.

Bacterial Strain MIC (µg/mL) Activity
E. coli32Moderate
P. aeruginosa16Strong
S. aureus8Very Strong

Cytotoxicity Assays

Cytotoxicity assays conducted on human cell lines revealed that this compound has a selective cytotoxic effect on cancer cells while sparing normal cells. The IC50 values were determined through MTT assays:

Cell Line IC50 (µM) Selectivity
HeLa (cervical)10High
MCF-7 (breast)15Moderate
Normal Fibroblasts>50Low

Case Studies

  • Diabetes Management : A study investigated the use of boronic acids in managing diabetes by inhibiting HSL activity. Patients treated with formulations containing this compound showed improved glycemic control and reduced FFA levels .
  • Cancer Therapy : In a clinical trial involving patients with advanced solid tumors, the administration of this compound resulted in tumor regression in a subset of patients, highlighting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.